(2E)-2-[[2-methoxy-4-[[3-methoxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]methyl]anilino]methylidene]cyclohexan-1-one
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Overview
Description
The compound (2E)-2-[[2-methoxy-4-[[3-methoxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]methyl]anilino]methylidene]cyclohexan-1-one is a complex organic molecule characterized by its intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[[2-methoxy-4-[[3-methoxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]methyl]anilino]methylidene]cyclohexan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Utilizing aldehydes and ketones to form the oxocyclohexylidene group.
Amination Reactions: Introducing the anilino group through nucleophilic substitution.
Methoxylation: Adding methoxy groups via methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include reaction temperature, pressure, and the use of catalysts to optimize reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[[2-methoxy-4-[[3-methoxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]methyl]anilino]methylidene]cyclohexan-1-one: undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents.
Reduction: Reduction of the oxocyclohexylidene group to a cyclohexyl group.
Substitution: Nucleophilic substitution reactions involving the anilino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced cyclohexyl compounds, and substituted anilino derivatives.
Scientific Research Applications
(2E)-2-[[2-methoxy-4-[[3-methoxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]methyl]anilino]methylidene]cyclohexan-1-one: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[[2-methoxy-4-[[3-methoxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]methyl]anilino]methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different functional groups.
Radical-triggered translocation compounds: Molecules that undergo similar chemical transformations involving C–C double bonds.
Uniqueness
(2E)-2-[[2-methoxy-4-[[3-methoxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]methyl]anilino]methylidene]cyclohexan-1-one:
Properties
IUPAC Name |
(2E)-2-[[2-methoxy-4-[[3-methoxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]methyl]anilino]methylidene]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O4/c1-34-28-16-20(11-13-24(28)30-18-22-7-3-5-9-26(22)32)15-21-12-14-25(29(17-21)35-2)31-19-23-8-4-6-10-27(23)33/h11-14,16-19,30-31H,3-10,15H2,1-2H3/b22-18+,23-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURILCSXWYNXTC-DPIBHUQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC=C3CCCCC3=O)OC)NC=C4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N/C=C\3/C(=O)CCCC3)OC)N/C=C\4/C(=O)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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